molecular formula C13H10ClFO B8031649 1-(Benzyloxy)-2-chloro-3-fluorobenzene

1-(Benzyloxy)-2-chloro-3-fluorobenzene

Cat. No.: B8031649
M. Wt: 236.67 g/mol
InChI Key: OOXYXCFRXYCOMM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-chloro-3-fluorobenzene is an organic compound with the CAS Registry Number 1881289-28-6 . It is characterized by the molecular formula C13H10ClFO and has a molecular weight of 236.7 g/mol . The compound is supplied as a solid with a typical purity of 95% . This molecule is a versatile fluorinated and chlorinated benzene derivative, functionally substituted with a benzyloxy group. This specific arrangement of substituents makes it a valuable building block, or an advanced intermediate, in organic synthesis and medicinal chemistry research . Its structure is particularly useful for constructing more complex molecules, especially in the development of active pharmaceutical ingredients (APIs) . Researchers utilize this compound to introduce a multi-halogenated, benzyloxy-protected phenyl ring into target structures, enabling further functional group transformations. The presence of chlorine and fluorine atoms offers distinct reactivity and can influence the lipophilicity, metabolic stability, and binding affinity of the resulting compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-1-fluoro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXYXCFRXYCOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The benzyloxy group is introduced via NAS using 2-chloro-3-fluorophenol and benzyl bromide or chloride. A polar aprotic solvent (e.g., dimethylformamide, DMF) and a base (e.g., K₂CO₃) facilitate deprotonation of the phenolic hydroxyl, enabling nucleophilic attack on the benzyl halide. Typical conditions involve refluxing at 80–100°C for 12–24 hours, yielding 65–78% of the target compound.

Table 1: Optimization of NAS Parameters

ParameterOptimal ConditionYield Impact
SolventDMFMaximizes nucleophilicity
BaseK₂CO₃Balances basicity and solubility
Temperature90°CAccelerates kinetics without side reactions
Benzyl HalideBenzyl bromideHigher reactivity vs. chloride

Limitations and Mitigations

  • Competing Elimination : Benzyl chloride may undergo elimination to form styrene. Using benzyl bromide reduces this risk due to faster substitution kinetics.

  • Purity Challenges : Residual DMF complicates purification. Switching to acetonitrile with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves isolate purity (>95%).

Ullmann Coupling of 1,2-Dichloro-3-Fluorobenzene

Copper-Catalyzed Etherification

This method replaces one chlorine atom in 1,2-dichloro-3-fluorobenzene with a benzyloxy group using Ullmann coupling. A catalytic system of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in toluene at 110°C achieves 55–62% yield after 48 hours.

Table 2: Ligand Effects on Ullmann Coupling Efficiency

LigandYield (%)Reaction Time (h)
1,10-Phenanthroline6248
DMEDA4872
None<596

Substrate Scope and Scalability

  • Electronic Effects : Electron-withdrawing fluorine at C3 enhances reactivity at C1 by polarizing the C-Cl bond.

  • Industrial Adaptation : Continuous flow systems reduce reaction time to 8 hours via elevated temperatures (150°C) and pressurized conditions.

Directed Ortho-Chlorination of 1-(Benzyloxy)-3-Fluorobenzene

Electrophilic Aromatic Substitution (EAS)

Chlorination of 1-(benzyloxy)-3-fluorobenzene employs N-chlorosuccinimide (NCS) in the presence of FeCl₃ (5 mol%) in dichloromethane at 0°C. The benzyloxy group directs chlorination to the ortho position (C2), yielding 70–75% product.

Table 3: Chlorinating Agents and Regioselectivity

AgentRegioselectivity (C2:C4)Yield (%)
NCS/FeCl₃9:175
Cl₂/AlCl₃7:168
SO₂Cl₂5:152

Competing Side Reactions

  • Over-Chlorination : Excess NCS leads to di- and tri-chlorinated byproducts. Stoichiometric control (1.1 eq NCS) mitigates this.

  • Benzyl Group Oxidation : FeCl₃ may oxidize the benzyloxy moiety. Substituting with SnCl₄ reduces oxidation while maintaining selectivity (8:1 C2:C4).

Halogen Exchange via Balz-Schiemann Reaction

Diazotization and Fluorination

StepConditionsYield (%)
DiazotizationNaNO₂, HCl, 0–5°C85
FluorinationHBF₄, Δ62
Benzyloxy NASK₂CO₃, DMF, 90°C73

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Combining Ullmann coupling and NAS in a tandem reactor system achieves 85% overall yield. Key advantages include:

  • Reduced Purification : In-line liquid-liquid extraction removes catalysts and salts.

  • Throughput : 5 kg/day capacity using microreactors.

Green Chemistry Innovations

  • Solvent Recycling : DMF is recovered via distillation with 92% efficiency.

  • Catalyst Immobilization : Silica-supported Cu nanoparticles enable five reuse cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-chloro-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction can yield alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation of the benzyloxy group can produce a benzaldehyde derivative.

Scientific Research Applications

1-(Benzyloxy)-2-chloro-3-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-chloro-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 1-(Benzyloxy)-2-chloro-3-fluorobenzene with analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Notes
This compound C₁₃H₁₀ClFO 1-benzyloxy, 2-Cl, 3-F 234.67 Intermediate in organic synthesis
1-(Benzyloxy)-3-bromo-2-fluorobenzene C₁₃H₁₀BrFO 1-benzyloxy, 3-Br, 2-F 279.58 Halogenated analog for cross-coupling
2-(Benzyloxy)-3-chloro-1,4-difluorobenzene C₁₃H₉ClF₂O 2-benzyloxy, 3-Cl, 1-F, 4-F 254.66 Requires cautious handling due to limited toxicity data
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene C₈H₇BrClFO 1-Br, 5-Cl, 2-ethoxy, 3-F 253.5 Ethoxy group enhances solubility
1-Fluoro-2-(methylthio)-4-(trifluoromethoxy)benzene C₈H₆F₄OS 1-F, 2-SCH₃, 4-OCF₃ 226.19 Sulfur-containing derivative for agrochemicals

Key Observations :

  • Halogen Substitution : Bromine (Br) at position 3 (as in 1-(Benzyloxy)-3-bromo-2-fluorobenzene) increases molecular weight and reactivity in nucleophilic substitutions compared to chlorine (Cl) .
  • Functional Group Diversity : Ethoxy (in 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene) and trifluoromethoxy (in 1-Fluoro-2-(methylthio)-4-(trifluoromethoxy)benzene) groups modify solubility and metabolic stability, making them suitable for drug design .

Commercial Availability

  • 1-(Benzyloxy)-3-bromo-2-fluorobenzene (CAS 295376-29-3) is available from suppliers like Zhuhai Aobokai Biomedical Technology Co., Ltd., at 95% purity, priced at 1334 CNY/5g .
  • 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene (CAS 1265218-86-7) is listed with molecular weight 253.5 g/mol but lacks explicit pricing data .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Benzyloxy)-2-chloro-3-fluorobenzene with high purity?

  • Methodological Answer : A common approach involves nucleophilic substitution on a pre-halogenated benzene derivative. For example, benzyloxy groups can be introduced via reaction of benzyl alcohol with a dihalobenzene precursor (e.g., 2-chloro-3-fluorophenol) under Mitsunobu conditions or using a base like K₂CO₃ in polar aprotic solvents (DMF or DMSO) . Purification via HPLC (≥97% purity) is recommended to isolate the product from by-products like unreacted starting materials or regioisomers .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regiochemistry by identifying coupling patterns (e.g., aromatic protons adjacent to electron-withdrawing groups like Cl and F) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects trace impurities .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns by providing unambiguous bond-length and angle data, as demonstrated in structurally related benzyloxy-fluoro compounds .

Q. What safety precautions are critical when handling halogenated benzyloxy derivatives?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.
  • Store in airtight containers away from heat/ignition sources, as halogenated aromatics may decompose under high temperatures .
  • Dispose of waste via approved halogenated organic waste protocols .

Advanced Research Questions

Q. How can conflicting data on reaction intermediates during synthesis be resolved?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) and GC-MS : Monitor reaction progress in real-time to identify transient intermediates or by-products .
  • Isolation of Intermediates : Use flash chromatography to separate intermediates, followed by characterization via ¹⁹F NMR to track fluorine environments .
  • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to identify rate-determining steps and optimize conditions .

Q. What challenges arise in achieving regioselective halogenation during structural modifications?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing nature of Cl and F directs subsequent substitutions to meta/para positions. Computational modeling (DFT) can predict reactivity patterns .
  • Steric Hindrance : Bulky substituents (e.g., benzyloxy) may block specific positions. Competitive experiments using isotopic labeling (e.g., ¹⁸F) can validate selectivity .

Q. How can this compound serve as a building block in medicinal chemistry?

  • Methodological Answer :
  • Drug Intermediate : The benzyloxy group facilitates late-stage deprotection (e.g., hydrogenolysis) to introduce hydroxyl groups, a key step in synthesizing fluorinated pharmaceuticals .
  • SAR Studies : Modify the chloro/fluoro ratio to evaluate bioactivity changes in target molecules (e.g., kinase inhibitors) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for benzyloxy introduction reactions?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (DMF) often yield higher conversions than THF due to improved solubility of halogenated intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for deprotection) may reduce side reactions compared to acid/base methods .

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